molecular formula C5H4ClIN2S B1315559 4-Chloro-5-iodo-2-(methylthio)pyrimidine CAS No. 111079-19-7

4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No. B1315559
CAS RN: 111079-19-7
M. Wt: 286.52 g/mol
InChI Key: RPTQHLHIBGHGBF-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(methylthio)pyrimidine is a chemical compound with the CAS Number: 111079-19-7. It has a molecular weight of 286.52 . The IUPAC name for this compound is 4-chloro-5-iodo-2-(methylsulfanyl)pyrimidine .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Chloro-5-iodo-2-(methylthio)pyrimidine, focusing on six unique applications:

Synthesis of Marine Alkaloid Variolin B

This compound is used in the total synthesis of variolin B , a marine alkaloid with potential antitumor and antiviral activities .

Development of KDR Kinase Inhibitors

It serves as a precursor in the synthesis of 2,4-disubstituted pyrimidines , which are a novel class of inhibitors targeting the kinase insert domain receptor (KDR), relevant in cancer treatment .

Medicinal Chemistry Building Block

The compound is utilized as a building block in various medicinal chemistry syntheses, indicating its versatility in drug development .

Antibacterial Agent

It has been identified as an antibacterial agent with activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa , which are known for their drug resistance .

Synthetic Analogue of Vitamin Pyridoxine

As a synthetic analogue of vitamin pyridoxine, it may have potential applications in nutritional supplements or as a therapeutic agent .

Anti-inflammatory Research

Although not directly mentioned for this specific compound, related pyrimidines with chlorine atoms have shown necessary effects for anti-inflammatory activities, suggesting possible research applications in this area .

For further details on these applications, you can refer to the provided references and links.

MilliporeSigma - 4-Chloro-2-methylthiopyrimidine Research developments in the syntheses, anti-inflammatory activities… LEA07919 | 111079-19-7 | 4-Chloro-5-iodo-2-(methylthio)pyrimidine

Safety and Hazards

4-Chloro-5-iodo-2-(methylthio)pyrimidine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQHLHIBGHGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545574
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-(methylthio)pyrimidine

CAS RN

111079-19-7
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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